molecular formula C8H3ClF3NO B1588068 2-Chloro-4-(trifluoromethyl)phenyl isocyanate CAS No. 51488-22-3

2-Chloro-4-(trifluoromethyl)phenyl isocyanate

Cat. No. B1588068
CAS RN: 51488-22-3
M. Wt: 221.56 g/mol
InChI Key: NEURYOYRKPFLKH-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)phenyl isocyanate is a chemical compound with the linear formula C8H3ClF3NO . It is a colorless to light yellow liquid .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(trifluoromethyl)phenyl isocyanate consists of a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and an isocyanate group . The average molecular weight is 221.564 Da .


Physical And Chemical Properties Analysis

2-Chloro-4-(trifluoromethyl)phenyl isocyanate has a refractive index of 1.493 (lit.), a boiling point of 199 °C (lit.), and a density of 1.441 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization

2-Chloro-4-(trifluoromethyl)phenyl isocyanate has been utilized in various synthetic processes. For instance, it's been involved in the synthesis of triflumuro, a type of benzoylurea. This synthesis involves the reaction of 4-(trifluorome-thoxy) aniline and triphosgene, yielding a product with a purity up to 99% (Xiao, 2013). Additionally, it served as a key intermediate in synthesizing antitumor agent sorafenib from 4-chloro-3-trifluoromethylaniline, achieving about 75% overall yield and 99.8% purity (Feng-mei & He-qin, 2009).

Catalytic Activity

This compound also finds application in the field of catalysis. A study involving a polynuclear yttrium trifluoroethoxide showed that it could catalyze the oligomerization of phenyl isocyanate (Peng et al., 2006).

Polymer Research

In polymer research, phenyl isocyanate derivatives, including those related to 2-Chloro-4-(trifluoromethyl)phenyl isocyanate, have been synthesized and polymerized, displaying significant specific rotation and indicating a one-handed helical conformation in solution (Hino, Maeda & Okamoto, 2000).

Spectroscopy and Computational Chemistry

The compound's derivatives have been subjects in spectroscopy and computational chemistry. For instance, the vibrational spectra of chloro-methylphenyl isocyanates were analyzed using Raman and infrared spectroscopy, providing insights into their molecular structures (Doddamani, Ramoji, Yenagi & Tonannavar, 2007).

Electrochemistry

In the field of electrochemistry, aromatic isocyanate, including phenyl isocyanate, has been used to improve the performance of Li-ion batteries (Zhang, 2006).

Biomarker Research

Moreover, isocyanates including chlorophenyl isocyanate have been used in biomarker research for monitoring exposure to xenobiotics, through the synthesis of DNA adducts (Beyerbach, Farmer & Sabbioni, 2006).

properties

IUPAC Name

2-chloro-1-isocyanato-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-6-3-5(8(10,11)12)1-2-7(6)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEURYOYRKPFLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408340
Record name 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethyl)phenyl isocyanate

CAS RN

51488-22-3
Record name 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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